methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate .
- Methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-[(2R)-tetrahydro-2-furanylmethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate .
Uniqueness
Methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]-1-prop-2-enylpyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-4-13-25-17(2)22(24(27)28-3)21(23(25)26)15-19-11-8-12-20(14-19)29-16-18-9-6-5-7-10-18/h4-12,14-15H,1,13,16H2,2-3H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYVLLSLNUZZJU-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)N1CC=C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C(=O)N1CC=C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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